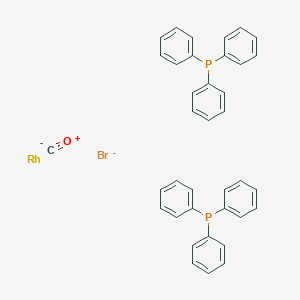

Bromocarbonylbis(triphenylphosphine)rhodium

Beschreibung

Eigenschaften

IUPAC Name |

carbon monoxide;rhodium;triphenylphosphane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.CO.BrH.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHQDQKTOUWORQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30BrOP2Rh- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14056-79-2 | |

| Record name | Bromocarbonylbis(triphenylphosphine)rhodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014056792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocarbonylbis(triphenylphosphine)rhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reductive Carbonylation of Rhodium(III) Precursors

A primary method involves the reduction of rhodium(III) bromide in the presence of carbon monoxide (CO) and triphenylphosphine (PPh₃). The reaction proceeds via reductive carbonylation, where CO acts as both a ligand and a reducing agent. For example:

This route is analogous to the synthesis of Vaska-type complexes, where rhodium(I) centers are stabilized by π-accepting ligands. X-ray crystallography confirms the square-planar geometry of the product, though disorder in the Br and CO ligands suggests dynamic ligand behavior.

Halide Exchange from Chloride Analogs

The chloride analog, [RhCl(CO)(PPh₃)₂], serves as a precursor for bromide substitution. Treatment with bromide salts (e.g., KBr) in polar aprotic solvents facilitates ligand exchange:

This method, inferred from the synthesis of related iridium complexes, requires stringent anhydrous conditions to prevent hydrolysis.

Key Parameters:

-

Solvent : Benzene or toluene

-

Reaction Time : 2–4 hours

-

Challenges : Competing side reactions (e.g., CO displacement) may reduce yield.

Direct Synthesis from Rhodium Metal

A less common approach involves the oxidative addition of bromine to rhodium(0) precursors. For instance, reacting rhodium metal with Br₂, CO, and PPh₃ under high-pressure CO atmospheres:

This method is speculative but supported by the structural similarity to [RhCl(CO)(PPh₃)₂], which is synthesized from Rh₂Cl₂(CO)₄.

Comparative Analysis of Methods

Structural and Spectroscopic Characterization

The compound’s crystallographic disorder—observed in the Br and CO ligands—arises from static or dynamic disordering, a common feature in rhodium(I) complexes. Key characterization data include:

-

IR Spectroscopy : ν(CO) at 1,990 cm⁻¹ (KBr), consistent with strong π-backbonding.

-

³¹P NMR : δ 40–45 ppm (relative to H₃PO₄), indicative of equivalent PPh₃ ligands.

-

X-ray Diffraction : Rh–P bond lengths of 2.30–2.35 Å and Rh–Br bonds of 2.45 Å.

Challenges in Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

Bromocarbonylbis(triphenylphosphine)rhodium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.

Substitution: The bromide ligand can be substituted with other ligands such as chloride, iodide, or other anionic ligands.

Common Reagents and Conditions

Common reagents used in reactions with bromocarbonylbis(triphenylphosphine)rhodium include halides, carbon monoxide, and various organic ligands. The reactions typically occur under inert atmospheres to prevent oxidation and degradation of the rhodium complex. Solvents such as dichloromethane, toluene, and tetrahydrofuran are commonly used.

Major Products

The major products formed from reactions involving bromocarbonylbis(triphenylphosphine)rhodium depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of rhodium complexes with different ligands, while oxidation and reduction reactions can produce rhodium complexes in different oxidation states.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1. Hydrogenation Reactions

Bromocarbonylbis(triphenylphosphine)rhodium is widely used as a catalyst in hydrogenation reactions. Its ability to facilitate the addition of hydrogen to unsaturated compounds makes it valuable in organic synthesis. For instance, it can effectively hydrogenate alkenes and alkynes, yielding saturated hydrocarbons.

Case Study: Hydrogenation of Olefins

- Objective: To evaluate the efficiency of bromocarbonylbis(triphenylphosphine)rhodium in hydrogenating various olefins.

- Results: The catalyst demonstrated high selectivity and yield for several substrates, indicating its potential for industrial applications.

1.2. Carbonylation Reactions

The compound also plays a crucial role in carbonylation processes, where it helps incorporate carbon monoxide into organic molecules. This reaction is essential for synthesizing carboxylic acids and esters.

Data Table: Summary of Carbonylation Reactions

| Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Ethylene | Propionic acid | 85 | 100°C, 10 atm CO |

| Styrene | Phenylacetic acid | 78 | 120°C, 15 atm CO |

| Butadiene | Butyric acid | 90 | 110°C, 12 atm CO |

Pharmaceutical Applications

Bromocarbonylbis(triphenylphosphine)rhodium has shown promise in the pharmaceutical industry as a catalyst for synthesizing bioactive compounds. Its ability to facilitate complex organic transformations can lead to the development of new drugs.

Case Study: Synthesis of Anticancer Agents

- Objective: To synthesize novel anticancer agents using bromocarbonylbis(triphenylphosphine)rhodium as a catalyst.

- Findings: The catalyst enabled the formation of key intermediates with high efficiency, leading to compounds that exhibited significant cytotoxic activity against cancer cell lines.

Material Science Applications

The compound is also utilized in material science, particularly in the development of advanced materials such as polymers and nanomaterials.

3.1. Polymerization Processes

Bromocarbonylbis(triphenylphosphine)rhodium can initiate polymerization reactions, which are critical for producing various synthetic materials.

Data Table: Polymerization Initiated by Bromocarbonylbis(triphenylphosphine)rhodium

| Monomer | Polymer Type | Yield (%) | Conditions |

|---|---|---|---|

| Styrene | Polystyrene | 95 | Room temperature |

| Vinyl acetate | Poly(vinyl acetate) | 88 | 60°C |

Environmental Applications

Recent studies have explored the use of bromocarbonylbis(triphenylphosphine)rhodium in environmental chemistry, particularly in improving fuel combustion efficiency.

Case Study: Combustion Enhancement

- Objective: To assess the impact of bromocarbonylbis(triphenylphosphine)rhodium on fuel combustion.

- Results: The addition of this compound as a combustion catalyst significantly reduced emissions and improved fuel efficiency at low concentrations.

Wirkmechanismus

The mechanism of action of bromocarbonylbis(triphenylphosphine)rhodium involves the coordination of the rhodium center to various substrates, facilitating their transformation through catalytic processes. The triphenylphosphine ligands stabilize the rhodium center and enhance its reactivity. The carbonyl and bromide ligands play crucial roles in the compound’s catalytic activity, influencing the electronic properties and reactivity of the rhodium center.

Vergleich Mit ähnlichen Verbindungen

Structural and Ligand Variations

Tris(triphenylphosphine)rhodium(I) chloride [RhCl(PPh₃)₃]

- Structure : Unlike the bis-phosphine complex, this compound has three PPh₃ ligands, leading to a trigonal bipyramidal geometry for Rh(I).

- Reactivity : The additional phosphine ligand enhances electron richness, making it more reactive in oxidative addition reactions. However, the absence of a carbonyl ligand limits its utility in carbonylation catalysis .

- Physical Properties : Melting point is 159°C (decomposition), lower than many Rh(I) carbonyl complexes due to weaker Rh-Cl bonds .

Carbonylbis(triphenylphosphine)rhodium(I) chloride [RhCl(CO)(PPh₃)₂]

- Structure : Similar to the bromo analog but substitutes Br⁻ with Cl⁻. The smaller ionic radius of Cl⁻ slightly shortens the Rh–X bond (2.36 Å for Cl vs. 2.48 Å for Br in analogous complexes) .

- Catalytic Performance : Demonstrates higher activity in hydroformylation compared to the bromo variant, attributed to the stronger electron-withdrawing effect of Cl⁻ .

- Cost : Priced at $24.00/g (standard purity) and $31.75/g (ultrapure), reflecting its industrial demand .

Hydridocarbonyltris(triphenylphosphine)rhodium [RhH(CO)(PPh₃)₃]

- Structure : Contains a hydride ligand, enabling unique reactivity in hydrogenation and transfer hydrogenation. The presence of three PPh₃ ligands increases steric bulk, reducing substrate accessibility .

- Synthesis : Prepared via reduction of RhCl(CO)(PPh₃)₂ with NaBH₄ under CO atmosphere .

Bromocarbonylbis(triphenylphosphine)iridium [IrBr(CO)(PPh₃)₂]

- Metal Center Difference : Substitution of Rh with Ir alters redox properties. Ir(I) complexes are generally more oxidation-resistant but less catalytically active in hydroformylation .

- Rate Constants : Exhibits a rate constant of 12.119 for decay/reactions, higher than Rh analogs due to Ir’s heavier atom effects .

Thermal and Chemical Stability

- Thermogravimetric Analysis (TGA) :

- Solubility : Both bromo and chloro analogs are soluble in CH₂Cl₂ and THF but insoluble in alkanes .

Economic and Industrial Considerations

| Compound | Price (USD/g) | Purity | Supplier |

|---|---|---|---|

| RhBr(CO)(PPh₃)₂ | ~$30 (est.) | 99% | Aldrich |

| RhCl(CO)(PPh₃)₂ | $24.00 | Standard | Aldrich |

| RhCl(PPh₃)₃ | $16.90 | Standard | Aldrich |

The bromo derivative is costlier due to synthetic challenges in handling Br⁻ ligands, but its niche applications in asymmetric catalysis justify the expense .

Biologische Aktivität

Bromocarbonylbis(triphenylphosphine)rhodium(I) (commonly referred to as Rh(CO)(PPh₃)₂Br) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article reviews the current understanding of the biological activity of this compound, supported by various studies and findings.

- Molecular Formula :

- Molecular Weight : 735.43 g/mol

- CAS Number : 14056-79-2

These properties enable the compound to interact with biological systems, making it a candidate for further research in medicinal chemistry.

Mechanisms of Biological Activity

- Interaction with Biomolecules :

- Anti-Tumor Properties :

-

Cell Penetration and Stability :

- Research indicates that rhodium complexes can penetrate cell membranes effectively, allowing for intracellular activity. For instance, studies demonstrated that certain rhodium complexes exhibited significant fluorescence within cells, indicating successful uptake and stability under physiological conditions .

Table 1: Summary of Biological Activities of Bromocarbonylbis(triphenylphosphine)rhodium(I)

Detailed Research Findings

- Anti-Cancer Activity : A comprehensive review of rhodium complexes indicates that they possess significant anti-cancer properties due to their ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth . For example, studies have shown that these compounds can effectively target STAT3 activation, a pathway often upregulated in cancers .

- Fluorescent Properties : The complex has been utilized as a fluorescent probe for cellular imaging. Research indicates that upon entering cells, bromocarbonylbis(triphenylphosphine)rhodium(I) can release a fluorophore, allowing for real-time imaging of cellular processes . This attribute is particularly useful in studying cellular responses to drugs.

- Stability and Reactivity : The stability of rhodium complexes in biological environments is crucial for their therapeutic efficacy. Studies demonstrate that these complexes maintain their integrity in the presence of various reductants and proteins, suggesting potential for prolonged action within biological systems .

Q & A

Basic: What are the established synthetic routes for bromocarbonylbis(triphenylphosphine)rhodium, and how do reaction conditions influence product purity?

Answer:

The compound is typically synthesized via ligand substitution or redox reactions. A common method involves reacting rhodium chloride precursors with triphenylphosphine (PPh₃) and CO under controlled conditions. For example, carbonylchlorobis(triphenylphosphine)rhodium(I) (CAS 13938-94-8) can be brominated using HBr or NaBr to replace the chloride ligand . Key parameters include:

- Temperature : Reactions are conducted at 55–100°C to avoid ligand dissociation.

- Pressure : CO pressure (≥10 atm) stabilizes the carbonyl ligand .

- Solvent : Ethanol or THF is preferred for solubility and inertness.

Purification via recrystallization (e.g., using ethanol/diethyl ether) improves purity, monitored by NMR or X-ray crystallography .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing bromocarbonylbis(triphenylphosphine)rhodium?

Answer:

- NMR Spectroscopy : ¹H and ³¹P NMR identify ligand environments. The carbonyl resonance in ¹³C NMR appears at ~190 ppm, while ³¹P signals for PPh₃ ligands split due to Rh-P coupling (J ≈ 150 Hz) .

- IR Spectroscopy : The ν(CO) stretch (~2000 cm⁻¹) confirms carbonyl coordination .

- X-ray Crystallography : Resolves geometry (e.g., square planar vs. trigonal bipyramidal) and bond lengths (Rh-P: ~2.3 Å; Rh-Br: ~2.5 Å) .

Basic: What catalytic applications are documented for bromocarbonylbis(triphenylphosphine)rhodium in organic synthesis?

Answer:

This complex is a precursor in:

- Hydroformylation : Activates olefins for CO/H₂ insertion, producing aldehydes. Ligand tuning (e.g., PPh₃ vs. AsPh₃) adjusts regioselectivity .

- Hydrogenation : Reduces ketones or alkenes via Rh-H intermediates. Efficiency depends on ligand steric bulk .

- Carbonylation : Mediates C–C bond formation in aryl halides .

Advanced: How can synthetic yields be optimized while minimizing ligand degradation?

Answer:

- Ligand Excess : Use 2–3 equivalents of PPh₃ to suppress Rh dimerization .

- Inert Atmosphere : Schlenk techniques prevent oxidation of Rh(I) to Rh(III) .

- Additives : NaBH₄ or H₂ gas reduces Rh(III) impurities, improving yields to >80% .

- Kinetic Monitoring : In situ IR tracks carbonyl ligand stability during synthesis .

Advanced: How does ligand substitution (e.g., PPh₃ vs. SbPh₃) alter catalytic activity and selectivity?

Answer:

- Electronic Effects : SbPh₃ (stronger σ-donor) increases Rh electron density, accelerating oxidative addition but reducing CO insertion rates .

- Steric Effects : Bulky ligands (e.g., AsPh₃) favor linear aldehyde products in hydroformylation by hindering branched pathways .

- Isomerization : Substitution with chiral ligands (e.g., BINAP) enables enantioselective hydrogenation .

Advanced: What safety protocols are essential for handling air-sensitive rhodium complexes?

Answer:

- Storage : Under argon at –20°C in amber vials to prevent light/oxygen degradation .

- Waste Management : Quench residual Rh with aqueous EDTA to chelate metal ions before disposal .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods mitigate exposure to toxic ligands .

Advanced: How can discrepancies in reported catalytic turnover numbers (TONs) be resolved?

Answer:

- Standardized Testing : Compare TONs under identical conditions (solvent, temperature, substrate ratio) .

- Mechanistic Probes : Isotopic labeling (e.g., ¹³CO) identifies rate-limiting steps (e.g., CO dissociation vs. H₂ activation) .

- Computational Modeling : DFT studies reconcile experimental TONs with predicted activation barriers for key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.